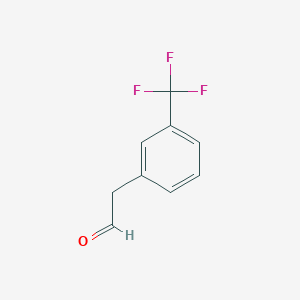

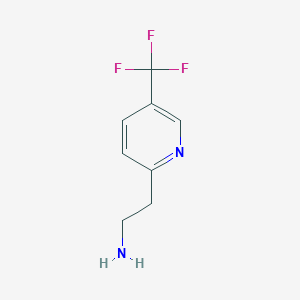

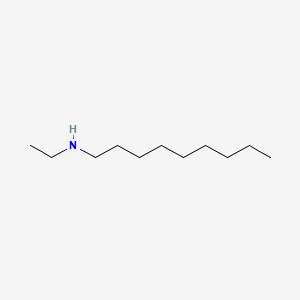

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine

Vue d'ensemble

Description

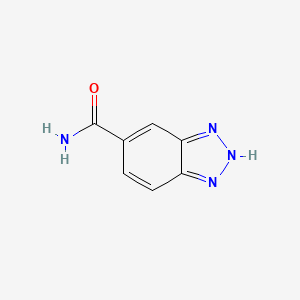

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their diverse pharmacological properties and are components of several marketed drugs . The trifluoromethyl group attached to the pyridine ring is a common motif in medicinal chemistry due to its lipophilic character and ability to modulate the biological activity of molecules .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the reaction of substituted pyridines with various amines. For instance, the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with primary amines, leading to N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration . Similarly, the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one under specific reaction conditions indicates the complexity and precision required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized by various spectroscopic methods, including NMR and mass spectroscopy, and confirmed by single-crystal X-ray diffraction studies . The presence of substituents on the pyridine ring, such as the trifluoromethyl group, can significantly influence the molecular geometry and electronic properties of the compound, which can be further analyzed using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For example, the regioselective synthesis of pyridine derivatives can be achieved by reacting ethyl 4,4,4-trifluoro-3-oxo-butyrate with dimethyl diacetyl pyridine in the presence of sodium ethoxide . Additionally, the formation of stable metal complexes with pyridine derivatives, as seen with 2,6-bis(pyrrolidin-2-yl)pyridine and copper(II) ions, demonstrates the potential of these compounds to act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents on the pyridine ring. The introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . The crystal structure analysis can provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the compound's stability and reactivity .

Applications De Recherche Scientifique

Organometallic Chemistry and Catalysis

Catalytic Applications in Ethylene Dimerization : Palladium complexes with (imino)pyridine ligands, including derivatives of 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine, have been synthesized and exhibited high catalytic activities in ethylene dimerization, demonstrating their potential in polymer production processes (Nyamato, Ojwach, & Akerman, 2015).

Synthesis of Schiff Base Complexes for Corrosion Inhibition : Schiff base ligands, including 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine derivatives, have been used to synthesize Cd(II) complexes, which exhibit corrosion inhibition properties on mild steel, indicating their application in protecting industrial materials (Das et al., 2017).

Material Science

- Antitumor Activity of Trifluoromethylpyridine Derivatives : A study on the synthesis, structural analysis, and investigation of antitumor activity of novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products has shown that these compounds, including 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine derivatives, exhibit good potency in vitro against cancer cell lines, highlighting their potential in medical applications (Maftei et al., 2016).

Corrosion Inhibition

- Inhibition of Corrosion on Mild Steel : Imidazoline derivatives, including those with a 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine structure, have been evaluated as corrosion inhibitors for mild steel in acidic solutions, with findings suggesting significant protection and inhibition efficiency, which is crucial for extending the lifespan of industrial materials (Zhang et al., 2015).

Coordination Chemistry

- Synthesis and Structural Analysis of Pd(II) Complexes : Studies involving the synthesis and NMR analysis of Pd(II) complexes containing N-alkyl-3-pyridine-5-trifluoromethyl pyrazole ligands have contributed to our understanding of coordination chemistry and the structural properties of such complexes, indicating the versatility of 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine derivatives in forming diverse metal-organic structures (Montoya et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAAOPBQLZKGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592507 | |

| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine | |

CAS RN |

885277-36-1 | |

| Record name | 5-(Trifluoromethyl)-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)